2-Propylpyrimidin-4-amine
CAS No.: 100910-69-8
VCID: VC0012378
Molecular Formula: C7H11N3
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Description | 2-Propylpyrimidin-4-amine is a chemical compound that falls under the category of pyrimidine derivatives . Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . These compounds, both natural and synthetic, are known for displaying a range of pharmacological effects, including anti-inflammatory properties . While the provided search results do not offer specific details on the properties, synthesis, or applications of 2-Propylpyrimidin-4-amine, it can be contextualized by mentioning similar compounds. For example, 4-Propylpyridin-2-amine (C8H12N2) is another amine compound with a pyridine base, and it has a molecular weight of 136.19 g/mol . Another related compound is 6-(4-Methylpyridin-3-yl)-2-propylpyrimidin-4-amine . Additionally, 2-Methylpyrimidin-4-amine hydrochloride is another pyrimidine derivative . It's worth noting that certain aminopyridines, such as 4-Aminopyridine (4-AP), have significant applications . 4-AP is used as a research tool for characterizing subtypes of potassium channels and as a drug to manage some symptoms of multiple sclerosis . Although 4-AP functions as a potassium channel blocker, improving axonal action potential propagation, it's important to distinguish its specific mechanism and applications from those of 2-Propylpyrimidin-4-amine due to the structural differences between pyridine and pyrimidine . |
---|---|
CAS No. | 100910-69-8 |
Product Name | 2-Propylpyrimidin-4-amine |
Molecular Formula | C7H11N3 |
Molecular Weight | 137.18 g/mol |
IUPAC Name | 2-propylpyrimidin-4-amine |
Standard InChI | InChI=1S/C7H11N3/c1-2-3-7-9-5-4-6(8)10-7/h4-5H,2-3H2,1H3,(H2,8,9,10) |
Standard InChIKey | BTMCCOMLYMKBFL-UHFFFAOYSA-N |
SMILES | CCCC1=NC=CC(=N1)N |
Canonical SMILES | CCCC1=NC=CC(=N1)N |
PubChem Compound | 18948848 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume